![molecular formula C19H18FN3O3 B2360245 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide CAS No. 898466-12-1](/img/structure/B2360245.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide, also known as AQ-1 or ML213, is a small molecule compound that has shown potential in various scientific research applications. This compound was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Metabolic Pathways and Drug Disposition
Compounds structurally similar to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide have been investigated for their metabolism and disposition in humans. For example, studies on other complex molecules have elucidated the roles of specific metabolic pathways, including oxidative deamination and glucuronidation, in the metabolism of therapeutic agents. This knowledge is critical for understanding the pharmacokinetics and optimizing the pharmacological profiles of new drugs (Shaffer et al., 2008; Renzulli et al., 2011).
Potential Therapeutic Effects
Research on quinoline derivatives, such as linomide (quinoline-3-carboxamide), highlights their immunomodulatory properties and potential therapeutic applications in diseases like multiple sclerosis and Type I diabetes. These compounds could modulate the immune system, suggesting a research avenue for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide in immune-related disorders (Karussis et al., 1996; Coutant et al., 1998).
Biomonitoring and Toxicology
Studies on metabolites of substances like acrylamide in humans contribute to the understanding of toxicological profiles and biomonitoring approaches. Such research is pivotal for assessing exposure risks and developing safety guidelines for novel compounds (Fennell et al., 2005; Hartmann et al., 2009).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDUKVXKJMQEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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